N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Synthesis of the Pyrazole Core: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The thiazole and pyrazole rings are then coupled together using a suitable linker, such as a carboxamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale production.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide” would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Bind to cellular receptors and modulate signal transduction pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-3-(4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- N-(4-methoxybenzyl)-3-(4-methyl-2-phenylthiazol-5-yl)-1H-pyrazole-5-carboxamide
Uniqueness
“N-(4-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide” is unique due to the specific combination of functional groups and the presence of both thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c1-14-4-8-17(9-5-14)23-25-15(2)21(30-23)19-12-20(27-26-19)22(28)24-13-16-6-10-18(29-3)11-7-16/h4-12H,13H2,1-3H3,(H,24,28)(H,26,27) |
InChI Key |
LLBYVYJJRFLAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)NCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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